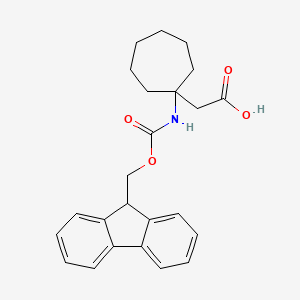

N-Fmoc-2-(1-aminocycloheptyl)acetic acid

説明

Overview of Non-Canonical Amino Acids in Chemical Biology and Drug Discovery Research

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic makeup of organisms. thedailyscientist.orgnih.gov While the machinery of life primarily uses a set of 20 canonical amino acids to build proteins, medicinal chemists and chemical biologists utilize ncAAs to construct designer peptides and proteins with enhanced properties. acs.orgnih.gov These amino acids can be synthetic or naturally occurring in organisms like plants, bacteria, and marine life as secondary metabolites. rsc.orgthedailyscientist.org

The incorporation of ncAAs into peptides and proteins is a powerful strategy in drug discovery for several reasons:

Enhanced Stability : Peptides composed of only natural amino acids are often susceptible to rapid degradation by proteases in the body. Replacing them with ncAAs can significantly increase metabolic stability. nih.gov

Increased Diversity : With a virtually limitless variety of possible side chains and backbone structures, ncAAs dramatically expand the chemical diversity available for creating novel molecules. thedailyscientist.orgacs.org This allows for the fine-tuning of properties such as solubility, bioavailability, and target affinity. nih.gov

Structural Control : ncAAs can be designed to introduce specific structural constraints, helping to lock a peptide into a particular bioactive conformation. nih.gov

In chemical biology, ncAAs serve as powerful tools to probe protein structure and function. By introducing ncAAs with unique functionalities (like fluorescent probes or photo-crosslinkers) at specific sites within a protein, researchers can investigate molecular interactions, enzyme mechanisms, and cellular signaling pathways. thedailyscientist.orgacs.org Techniques such as genetic code expansion, which involves engineering the cell's translational machinery, enable the site-specific incorporation of ncAAs into proteins. nih.gov The inspiration for using ncAAs in drug discovery often comes from natural products like cyclosporin (B1163) A, which contains unique amino acid architectures responsible for its biological activity. acs.org

Table 2: Examples of Non-Canonical Amino Acid Classes and Their Applications

| Class of ncAA | Example(s) | Significance in Research |

|---|---|---|

| α,α-Dialkyl Glycines | 1-Aminocyclohexane-1-carboxylic acid (Ac₆c) | Induces stable secondary structures, used in designing peptidomimetics with in vivo activity. nih.gov |

| β-Amino Acids | 2-Aminocyclopentane-1-carboxylic acid (ACPC) | Building blocks for foldamers, forming well-defined helical structures. nih.govrsc.org |

| D-Amino Acids | D-Phenylalanine, D-Valine | Increases resistance to enzymatic degradation, used in antibiotics like bacitracin. rsc.orgresearchgate.net |

| N-Alkylated Amino Acids | Sarcosine, N-Methylvaline | Alters amide bond configuration, affecting conformational freedom and hydrogen-bonding patterns. rsc.orgcam.ac.uk |

Significance of Alicyclic Amino Acids as Building Blocks for Peptidomimetics and Foldamers

Alicyclic amino acids, such as the cycloheptyl-containing core of the titular compound, are a crucial subclass of ncAAs. These molecules contain a non-aromatic carbocyclic ring as part of their side chain or backbone. This cyclic constraint is a powerful design element in the creation of peptidomimetics and foldamers. nih.gov

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.org Incorporating alicyclic amino acids is a common strategy to achieve this. The rigid ring structure reduces the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a specific shape that is optimal for binding to a biological target, such as a receptor or enzyme. lifechemicals.comenamine.net For example, 1-aminocyclohexane-1-carboxylic acid (Ac₆c) has been successfully used in designing active peptidomimetics of enkephalin and endomorphin. nih.gov

Foldamers are synthetic oligomers that adopt well-defined, stable three-dimensional structures, similar to proteins and nucleic acids. nih.gov Alicyclic β- and γ-amino acids are highly valued as building blocks for foldamers because their cyclic nature helps to direct the folding process into predictable secondary structures like helices and turns. rsc.orgnih.gov The specific ring size (e.g., cyclopentane, cyclohexane, cycloheptane) and stereochemistry of the alicyclic amino acid play a critical role in determining the resulting folded structure. researchgate.netrsc.org This control over conformation is essential for designing novel molecules with specific functions, from catalysts to materials with unique nanostructures. nih.govrsc.org

Table 3: Influence of Alicyclic Amino Acids on Secondary Structure

| Alicyclic Amino Acid | Ring Size | Resulting Secondary Structure |

|---|---|---|

| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | 5-membered | 12-Helix rsc.org |

| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 6-membered | 14-Helix rsc.org |

| cis-γ-Amino acid with cyclohexyl constraint | 6-membered | Helical structures in α/γ-peptides nih.gov |

| β²,³-Cyclic aminoxy acids | 5, 6, or 7-membered | Uniform rigid β-turns and helices, independent of ring size. researchgate.net |

Historical Context and Evolution of Research on Conformationally Constrained Amino Acids

The field of conformationally constrained amino acids has evolved significantly, driven by the need to overcome the limitations of natural peptides as therapeutic agents. Historically, drug design involving peptides was hampered by their poor metabolic stability and lack of oral bioavailability due to their flexible, linear nature. nih.govresearchgate.net

Early strategies to introduce conformational constraints included the substitution of L-amino acids with their D-isomers and the cyclization of the entire peptide chain. researchgate.netnih.gov These modifications aimed to rigidify the peptide's structure to protect it from enzymatic degradation and to present a more defined shape for receptor interaction.

The development of synthetic chemistry enabled the creation of amino acids with built-in rigidity, such as those containing small rings. lifechemicals.com Proline, a natural amino acid with a cyclic side chain, served as an early model, as it is often found in the β-turns of proteins, which are critical for biological recognition. enamine.net This led to the design of a wide range of unnatural proline analogs and other amino acids with cyclic constraints to be used as surrogates in peptidomimetic drug design. lifechemicals.com

This research has led to the successful development of several commercial drugs where conformationally restricted amino acids play a key role. lifechemicals.com The systematic introduction of these constrained building blocks provides a powerful tool for medicinal chemists to control the three-dimensional structure of polypeptide ligands, leading to more potent and selective drugs. enamine.netnih.gov The ongoing exploration of novel constrained amino acids, including various alicyclic structures, continues to expand the toolkit for designing advanced therapeutics and functional biomolecules. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYFXSUGYBIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 2 1 Aminocycloheptyl Acetic Acid and Analogues

Strategies for the Construction of 1-Aminocycloheptylacetic Acid Core Structure

The formation of the 1-aminocycloheptylacetic acid core is a pivotal step that can be achieved through various synthetic routes. These methods are designed to build the unique alicyclic amino acid structure, which is not commonly found in nature.

Ring Synthesis Approaches for Alicyclic Amino Acids

The synthesis of alicyclic amino acids, such as the cycloheptyl portion of the target molecule, often begins with the construction of the carbocyclic ring system. Various methods can be employed to create these cyclic structures. For instance, radical-based syntheses have been utilized to create γ-amino acids through sequences like radical addition followed by intramolecular radical cyclization. nih.gov One notable strategy involves a light-mediated diastereoselective synthesis of five-membered heterocyclic γ-amino acids. nih.gov This process is initiated by a hydrogen atom transfer (HAT) reaction, which forms a key radical intermediate that then undergoes cyclization. nih.gov Another approach involves the alkylation of glycine-derived Schiff bases with cyclic ether electrophiles, followed by acid-induced ring opening and subsequent cyclization to form bicyclic α-amino acids. researchgate.net For smaller rings like cyclopropane, methods include the alkylation of glycine (B1666218) equivalents with 1,2-electrophiles and intramolecular cyclization of γ-substituted amino acid derivatives. researchgate.net

α-Amino Acid Homologation Techniques for β-Amino Acids (e.g., Arndt-Eistert Homologation)

The Arndt-Eistert homologation is a well-established method for converting α-amino acids into their β-amino acid counterparts, which involves extending the carbon chain by one methylene (B1212753) group. rsc.orglibretexts.org This process is particularly useful for synthesizing β-amino acids from readily available α-amino acids while retaining the original stereochemistry. libretexts.orgrsc.org The reaction sequence begins with the activation of an N-protected α-amino acid, typically to an acid chloride, which then reacts with diazomethane (B1218177) to form an α-diazoketone. libretexts.orgorganic-chemistry.org The crucial step is the Wolff rearrangement of this intermediate, which can be induced thermally, photochemically, or through silver(I) catalysis, to generate a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to produce the homologous β-amino acid. organic-chemistry.org

The primary drawback of the traditional Arndt-Eistert synthesis is the hazardous nature of diazomethane, which is toxic and explosive. libretexts.org To mitigate these risks, safer alternatives have been developed, including the use of diazo(trimethylsilyl)methane or the Kowalski ester homologation. libretexts.orgorganic-chemistry.org Continuous flow systems have also been implemented to generate and consume diazomethane on-demand, enhancing the safety and scalability of the process. rsc.org

| Homologation Technique | Key Features | Safety Considerations |

| Arndt-Eistert Homologation | Converts α-amino acids to β-amino acids. rsc.orglibretexts.org Retains stereochemistry. libretexts.orgrsc.org | Involves hazardous diazomethane. libretexts.org |

| Kowalski Ester Homologation | A safer alternative to Arndt-Eistert. organic-chemistry.org | Avoids the use of diazomethane. organic-chemistry.org |

| Continuous Flow Synthesis | On-demand generation of diazomethane. rsc.org | Improved safety and scalability. rsc.org |

Enantioselective Synthesis of Chiral Alicyclic Amino Acids

Achieving the desired stereochemistry in alicyclic amino acids is crucial for their biological activity. Enantioselective synthesis methods aim to produce a single enantiomer of a chiral molecule. One approach involves the use of chiral auxiliaries. For example, a new method for the enantioselective synthesis of α-amino acids utilizes stereoselective alkylation of Schiff bases derived from glycine ethyl ester and planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes or ketones. researchgate.net

Catalytic methods offer an efficient route to chiral amino acids. A recently developed two-step method combines an intramolecular nitrene insertion with a 1,3-migratory nitrene C(sp³)-H insertion mechanism. nature.com This technique uses abundant carboxylic acids as starting materials and can be catalyzed by a nontoxic and robust iron catalyst. nature.com Another strategy for synthesizing α-alkenyl α-amino acids employs a cooperative catalysis system with an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This method is notable for its high yield and excellent enantioselectivity under mild conditions. rsc.org Enzymatic asymmetric synthesis is another powerful tool, offering strategies like asymmetric reductive amination of keto acids and enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. rsc.org

Fmoc Protection and Deprotection Chemistry in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino group of amino acids. chempep.comcreative-peptides.com

Principles of Fmoc as an Nα-Protecting Group

The Fmoc group is favored in SPPS due to its stability under acidic conditions and its lability to bases. chempep.com This orthogonality allows for the selective removal of the Fmoc group without affecting the acid-labile protecting groups commonly used for amino acid side chains. peptide.com The protection of the α-amino group is essential to ensure that peptide bonds form selectively and to achieve high peptide yield and purity. altabioscience.com The Fmoc group is introduced onto the amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the peptide chain. creative-peptides.com

The Fmoc group is removed through a β-elimination mechanism induced by a base, typically a secondary amine like piperidine (B6355638). chempep.compeptide.com This reaction releases the free amino group, allowing it to participate in the next peptide bond formation, and generates dibenzofulvene as a byproduct. chempep.com

| Protecting Group | Cleavage Condition | Key Advantage |

| Fmoc | Base (e.g., piperidine) chempep.compeptide.com | Orthogonal to acid-labile side-chain protecting groups. peptide.com |

| Boc | Acid (e.g., TFA) nih.gov | Historically significant, still used for certain applications. altabioscience.com |

Optimization of Fmoc Cleavage Procedures

While piperidine is the standard reagent for Fmoc deprotection, its use can sometimes lead to side reactions or incomplete removal, especially in "difficult sequences". peptide.comaltabioscience.com Therefore, optimization of the cleavage procedure is often necessary. One alternative is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can remove the Fmoc group much faster than piperidine. peptide.com However, DBU is non-nucleophilic and does not scavenge the dibenzofulvene byproduct, necessitating the addition of a secondary amine like piperidine for this purpose. peptide.com

In cases where the peptide is sensitive to basic conditions, alternative deprotection strategies have been developed. A novel method utilizes hydrogenolysis under mildly acidic conditions to remove the Fmoc group. escholarship.org This approach is particularly useful for synthesizing sensitive peptides that may be compromised by the nucleophilic nature of traditional basic deprotection reagents. escholarship.orgacs.org The choice of deprotection reagent and conditions depends on several factors, including the specific amino acid sequence, the presence of sensitive functional groups, and the desired purity of the final peptide. nih.gov

Coupling Chemistry in Solid-Phase Peptide Synthesis Utilizing N-Fmoc-2-(1-aminocycloheptyl)acetic Acid

The successful incorporation of sterically hindered amino acids like N-Fmoc-2-(1-aminocycloheptyl)acetic acid into a growing peptide chain is highly dependent on the chosen coupling methodology. The bulky cycloheptyl group adjacent to the carboxyl function can significantly impede the approach of the nucleophilic amino group of the resin-bound peptide, necessitating a careful evaluation of coupling reagents and reaction conditions to achieve high coupling efficiencies and maintain the chiral integrity of the resulting peptide.

Evaluation of Coupling Reagents and Conditions (e.g., DCC/HOBt, HATU, PyBOP, TBTU, DPPA)

The choice of coupling reagent is critical when dealing with sterically demanding amino acids. While classical reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are widely used, they often prove insufficient for coupling bulky residues, leading to incomplete reactions and the formation of deletion sequences.

More potent activating agents are generally required. Phosphonium and aminium/uronium salt-based reagents have demonstrated superior performance in such challenging couplings. Reagents such as:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), generate highly reactive activated esters that can overcome the steric hindrance presented by the cycloheptyl moiety. The selection of the optimal reagent and reaction conditions, including temperature and reaction time, is often determined empirically for each specific coupling.

For particularly challenging couplings involving aliphatic α,β-didehydro-α-amino acid residues, which can be analogues of the target compound, diphenylphosphoryl azide (B81097) (DPPA) has been shown to be an effective coupling agent where others like PyBOP or TBTU may fail. sigmaaldrich.com

A comparative evaluation of common coupling reagents for a generic challenging coupling is presented in the table below.

| Coupling Reagent | Activating Species | Typical Base | Relative Efficacy for Hindered Coupling |

| DCC/HOBt | O-acylisourea/OBt-ester | - | Low to Moderate |

| HATU | OAt-ester | DIEA, Collidine | High |

| PyBOP | OBt-ester | DIEA, NMM | High |

| TBTU | OBt-ester | DIEA, NMM | High |

| DPPA | Acyl azide | DIEA | Moderate to High |

This table presents generalized relative efficacies based on literature for sterically hindered amino acids, and specific results for N-Fmoc-2-(1-aminocycloheptyl)acetic acid may vary.

Stereochemical Integrity During Coupling Reactions

A significant concern during the activation and coupling of any amino acid is the potential for racemization, which can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product. The urethane-based Fmoc protecting group is specifically designed to suppress racemization during peptide bond formation. cam.ac.uk

However, the harsh conditions sometimes required for coupling sterically hindered residues, such as prolonged reaction times or elevated temperatures, can increase the risk of epimerization. The choice of coupling reagent and base is crucial in maintaining stereochemical integrity. For instance, in the coupling of other racemization-prone Fmoc-amino acids, the use of weaker bases like 2,4,6-collidine in place of DIEA has been shown to reduce epimerization. Furthermore, certain coupling reagents are inherently less prone to causing racemization.

Advanced Synthetic Strategies for N-Fmoc-2-(1-aminocycloheptyl)acetic Acid Derivatives

Beyond the direct incorporation of N-Fmoc-2-(1-aminocycloheptyl)acetic acid into peptides, advanced synthetic strategies can be employed to generate more complex peptide structures and building blocks.

Preparation of Nα-Fmoc-Peptide Azides for Chain Extension

The conversion of the carboxylic acid moiety of an Nα-Fmoc-protected amino acid or peptide to an acyl azide provides a valuable intermediate for peptide chain extension. This method is particularly noted for its low propensity for racemization. The synthesis of Fmoc-amino acid azides can be achieved from the corresponding protected amino acid and sodium azide using methods like the mixed anhydride (B1165640) or the acid chloride method. chempep.com These Fmoc-amino acid azides are often stable, crystalline solids that can be isolated and stored. chempep.com

This strategy could be applied to N-Fmoc-2-(1-aminocycloheptyl)acetic acid to create a building block for fragment condensation, where larger peptide segments are coupled together.

General Methods for α,β-Didehydropeptide Building Blocks Incorporating Fmoc Protection

The synthesis of peptides containing α,β-didehydro-α-amino acid residues is of significant interest due to the conformational constraints these residues impart. A general method for preparing N-Fmoc-protected dipeptides with a C-terminal (Z)-α,β-didehydroamino acid has been developed. sigmaaldrich.com This involves the synthesis of the saturated analogue, followed by oxidation of an intermediate azlactone and subsequent hydrolysis. sigmaaldrich.com While this method has not been specifically reported for N-Fmoc-2-(1-aminocycloheptyl)acetic acid, it represents a potential pathway for creating unsaturated derivatives.

The coupling of these α,β-didehydropeptide building blocks in solid-phase synthesis has been shown to be dependent on the nature of the residue. For aromatic α,β-didehydro-α-amino acids, PyBOP or TBTU were effective, whereas for aliphatic residues, DPPA was found to be the coupling agent of choice. sigmaaldrich.com

Structural Characteristics and Conformational Preferences of N Fmoc 2 1 Aminocycloheptyl Acetic Acid Derivatives

Molecular Structure Analysis via X-ray Crystallography

Crystal Structure Determination and Space Group Analysis

The crystal structure of an N-Fmoc-protected amino acid is typically determined by single-crystal X-ray diffraction. The process involves growing a suitable crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This analysis reveals the arrangement of atoms within the crystal lattice, defined by the unit cell parameters and the space group.

For analogous Fmoc-protected amino acids, the crystal packing is often influenced by the bulky fluorenylmethoxycarbonyl (Fmoc) group, which can engage in π-π stacking interactions. The specific space group is determined by the symmetry elements present in the crystal lattice.

Table 1: Illustrative Crystallographic Data for an Fmoc-Protected Alicyclic Amino Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1928.5 |

| Z | 4 |

Note: This table is a generalized representation of typical crystallographic data for such compounds and does not represent experimentally determined values for N-Fmoc-2-(1-aminocycloheptyl)acetic acid.

Intramolecular Interactions and Hydrogen Bonding Networks

In the solid state, the conformation of N-Fmoc-2-(1-aminocycloheptyl)acetic acid derivatives is stabilized by a network of intramolecular and intermolecular interactions. Intramolecular hydrogen bonds are particularly significant in defining the local conformation. A common motif involves a hydrogen bond between the amide proton and a carbonyl oxygen of the Fmoc group or the carboxylic acid.

Intermolecular hydrogen bonds, along with van der Waals forces and π-π stacking of the fluorenyl groups, dictate the crystal packing. The carboxylic acid moieties often form hydrogen-bonded dimers with neighboring molecules. The cycloheptyl ring itself will adopt a low-energy conformation, such as a twist-chair, which minimizes steric strain.

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights that are often more relevant to biological systems than solid-state structures.

Two-Dimensional NMR Techniques for Signal Assignment (e.g., HSQC, HMBC, ROESY)

The complexity of the proton and carbon NMR spectra of N-Fmoc-2-(1-aminocycloheptyl)acetic acid necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. It is invaluable for assigning the resonances of the cycloheptyl ring protons to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for linking different spin systems within the molecule, such as connecting the protons of the cycloheptyl ring to the rest of the amino acid structure.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å). This information is vital for determining the three-dimensional structure and preferred conformations in solution. For instance, ROE signals between specific protons on the cycloheptyl ring and protons on the Fmoc group or the peptide backbone can define their relative orientation.

Elucidation of Preferred Conformations and Dynamics in Solution

By integrating the data from various 2D NMR experiments, a detailed picture of the conformational landscape of N-Fmoc-2-(1-aminocycloheptyl)acetic acid in solution can be constructed. The cycloheptyl ring is known to be flexible, existing in an equilibrium of several low-energy conformations, most commonly twist-chair and chair forms. The specific substitution pattern and the steric bulk of the Fmoc-amino acid moiety will influence this equilibrium.

The analysis of ROESY cross-peak intensities can provide distance restraints that, when used in conjunction with molecular modeling, can generate a family of structures representing the predominant solution-state conformation. Furthermore, temperature-dependent NMR studies can provide information on the dynamics of the conformational exchange processes.

Influence of Alicyclic Ring Size on Conformational Landscape

The size of the alicyclic ring fused to the amino acid backbone has a profound impact on the accessible conformational space. The conformational preferences of N-Fmoc-2-(1-aminocycloheptyl)acetic acid can be better understood by comparing them with analogs containing smaller rings, such as cyclopentyl and cyclohexyl derivatives.

Cyclopentyl Derivatives (5-membered ring): The cyclopentyl ring is relatively flexible, with a low barrier to pseudorotation between envelope and twist conformations. This flexibility allows for a broader range of backbone dihedral angles compared to larger rings.

Cyclohexyl Derivatives (6-membered ring): The cyclohexyl ring strongly prefers a chair conformation. This rigidity significantly restricts the available Ramachandran space for the amino acid residue, often leading to well-defined secondary structures in peptides.

Cycloheptyl Derivatives (7-membered ring): The cycloheptyl ring is more flexible than the cyclohexyl ring but less so than a linear alkyl chain. It can adopt several conformations of similar energy, including the twist-chair and chair. This intermediate flexibility provides a unique conformational profile, restricting the backbone more than a cyclopentyl ring but allowing for more conformational diversity than a cyclohexyl ring.

The increased number of atoms in the cycloheptyl ring compared to the cyclohexyl ring leads to a greater number of low-energy conformations and a more complex potential energy surface. This can result in a dynamic equilibrium between multiple conformers in solution, which can be investigated by advanced NMR techniques.

Table 2: Comparison of Conformational Properties based on Alicyclic Ring Size

| Ring Size | Predominant Conformation(s) | Relative Flexibility | Impact on Peptide Backbone |

|---|---|---|---|

| 5 (Cyclopentyl) | Envelope, Twist | High | Moderate restriction |

| 6 (Cyclohexyl) | Chair | Low | High restriction |

| 7 (Cycloheptyl) | Twist-chair, Chair | Medium | Significant but dynamic restriction |

Note: This table provides a qualitative comparison based on general principles of cycloalkane stereochemistry.

Impact of Fmoc Protecting Group on Molecular Conformation

The fluorenylmethoxycarbonyl (Fmoc) group is a large, aromatic urethane-type protecting group widely utilized in peptide synthesis due to its stability under acidic conditions and facile cleavage under basic conditions. Its substantial size and rigidity, however, play a crucial role in dictating the conformational preferences of the amino acid to which it is attached.

Detailed research into the conformational behavior of various Fmoc-protected amino acids has shown that the fluorenyl moiety can engage in a range of noncovalent interactions, which in turn stabilize particular conformations. While specific crystallographic or solution-state NMR data for N-Fmoc-2-(1-aminocycloheptyl)acetic acid is not extensively available in the public domain, general principles derived from studies on other Fmoc-amino acids can provide valuable insights.

The planarity of the fluorenyl group can lead to intermolecular π-π stacking interactions in the solid state, influencing the crystal packing and the conformation of the individual molecules within the lattice. Furthermore, the carbamate (B1207046) linkage of the Fmoc group introduces a degree of rigidity. The geometry of this carbamate group is typically trans.

In the context of N-Fmoc-2-(1-aminocycloheptyl)acetic acid, the Fmoc group's steric bulk is expected to restrict the rotation around the N-Cα bond. This restriction would limit the accessible conformational space of the cycloheptyl ring. The cycloheptane (B1346806) ring itself is a flexible system that can adopt several low-energy conformations, such as the chair and boat forms. The presence of the bulky Fmoc group attached to the amino function at the C1 position would likely favor conformations that minimize steric hindrance between the fluorenyl moiety and the cycloheptyl ring.

Computational modeling and studies on analogous cyclic amino acid derivatives suggest that the preferred conformation would orient the large Fmoc group in a pseudo-equatorial position relative to the cycloheptyl ring to reduce steric clashes. This, in turn, would influence the orientation of the acetic acid side chain.

The impact of the Fmoc group extends to the solution-state conformation as well. In solution, while the molecule will exhibit more conformational flexibility compared to the solid state, the steric demands of the Fmoc group will still play a dominant role in governing the average conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on related compounds have shown that the presence of a bulky N-terminal protecting group can significantly populate certain rotameric states.

It is important to note that the specific dihedral angles and the precise geometry of the lowest energy conformer of N-Fmoc-2-(1-aminocycloheptyl)acetic acid would require dedicated experimental studies, such as X-ray crystallography or detailed 2D NMR analysis, coupled with high-level computational modeling.

Table 1: General Conformational Influences of the Fmoc Group

| Structural Feature | Conformational Impact | Potential Interactions |

| Fluorenyl Moiety | Steric hindrance, restricts rotation around adjacent bonds. | π-π stacking, C-H•••π interactions. |

| Carbamate Linkage | Planar and rigid, further limiting conformational freedom. | Hydrogen bonding (acceptor). |

| Overall Bulk | Influences the conformational equilibrium of the cycloalkyl ring. | Favors pseudo-equatorial positioning to minimize steric strain. |

Applications in Peptidomimetic Design and Synthesis

Design Principles for Peptidomimetics Incorporating N-Fmoc-2-(1-aminocycloheptyl)acetic Acid

The primary design principle behind using N-Fmoc-2-(1-aminocycloheptyl)acetic acid is the introduction of rigid, predictable structural elements into otherwise flexible peptide chains. nih.govnih.gov This approach aims to lock the peptide into a specific, biologically active conformation, which can lead to enhanced potency and selectivity.

The conformational flexibility of linear peptides is a major hurdle in drug design, as the biologically relevant conformation is often just one of many that exist in solution. nih.gov By incorporating rigid amino acid analogs like 2-(1-aminocycloheptyl)acetic acid, chemists can force the peptide backbone to adopt specific secondary structures, such as β-turns or helices. The cycloheptyl ring restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, guiding the peptide to fold into a well-defined shape. This pre-organization can mimic the turn or helical structures crucial for the recognition and binding of the peptide to its biological target, such as a receptor or enzyme active site. While specific structural data for cycloheptyl-containing peptides is limited, the principle is well-established with other cyclic analogs, which are known to effectively induce these motifs.

| Secondary Structure | Ideal φ Angle (°) | Ideal ψ Angle (°) | Role in Peptidomimetics |

|---|---|---|---|

| Right-handed α-helix | -57 | -47 | Mimicked to replicate binding epitopes in protein-protein interactions. |

| β-sheet | -110 to -140 | +110 to +135 | Important for forming stable structures and interacting with target proteins. |

| Type I β-turn | -60 (i+1), -90 (i+2) | -30 (i+1), 0 (i+2) | Crucial for receptor recognition; constrained amino acids can stabilize this turn. |

| Type II β-turn | -60 (i+1), +80 (i+2) | +120 (i+1), 0 (i+2) | Another key recognition motif that can be enforced by peptidomimetic design. |

Natural peptides often pay a significant entropic penalty upon binding to their target, as they must transition from a flexible, disordered state to a rigid, bound conformation. By incorporating a constraining element like the cycloheptyl group, the peptide analogue is already "locked" into a more rigid structure. nih.gov This pre-organization reduces the loss of conformational entropy upon binding, which can translate into a stronger binding affinity. nih.gov The resulting rigid analogues are more stable and less likely to adopt non-productive conformations, making them more reliable as therapeutic candidates.

Incorporation into Biologically Relevant Peptidic Scaffolds

The use of Fmoc chemistry allows N-Fmoc-2-(1-aminocycloheptyl)acetic acid to be readily integrated into a wide variety of peptide sequences using automated synthesizers. This facilitates its application in the development of novel therapeutic agents across different classes. For instance, in the design of antimicrobial peptides (AMPs), which often rely on specific structures like α-helices to disrupt bacterial membranes, this constrained amino acid can be used to stabilize the required conformation. Similarly, it can be incorporated into peptides targeting G-protein coupled receptors (GPCRs) or enzyme active sites, where a precise three-dimensional structure is essential for high-affinity binding. By replacing a key amino acid in a known bioactive peptide with 2-(1-aminocycloheptyl)acetic acid, researchers can systematically probe the conformational requirements for activity.

Research on Modulating Bioactivity and Selectivity through Conformational Constraints

Constraining the conformation of a peptide can have a profound impact on its biological activity and selectivity. nih.gov A rigid peptide analog that perfectly matches the shape of a receptor's binding pocket will exhibit higher potency (lower effective concentration) than a flexible peptide that only occasionally adopts the correct shape. Furthermore, conformational restriction can enhance selectivity. A flexible peptide might be able to contort itself to bind to several different, related receptors, leading to off-target effects. In contrast, a rigid peptidomimetic can be designed to fit only the intended target receptor, thereby improving its selectivity and reducing potential side effects. Research in this area focuses on creating series of analogues where the constrained amino acid is placed at different positions within a peptide sequence to identify the optimal location for enhancing activity and selectivity against a specific biological target.

| Strategy | Mechanism of Action | Example |

|---|---|---|

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids; D-amino acids are not recognized. | Replacing L-Lysine with D-Lysine at a trypsin cleavage site. mdpi.com |

| N-Methylation | Modification of the amide bond prevents hydrogen bonding required for protease recognition. | N-methylating the nitrogen of the peptide backbone. mdpi.com |

| Cyclization | Head-to-tail or side-chain cyclization restricts flexibility and masks cleavage sites. | Cyclic TAT peptides for enhanced cell penetration. nih.gov |

| Incorporation of α,α-Disubstituted Amino Acids | Bulky groups at the α-carbon sterically block protease access and alter backbone conformation. | Using 2-(1-aminocycloheptyl)acetic acid to protect adjacent peptide bonds. |

Role in Foldamer Research and Design

Principles of Foldamer Design and Construction

Foldamers are oligomeric molecules that adopt well-defined, stable secondary structures in solution, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The design and construction of these synthetic analogues are guided by a set of core principles aimed at controlling their conformational preferences. A key strategy involves the incorporation of conformationally constrained monomeric units, which restrict the rotational freedom of the oligomer backbone, thereby favoring specific folding patterns.

The introduction of cyclic moieties into the monomer structure is a widely employed and effective method for imparting conformational rigidity. Cyclic β-amino acids, for instance, have been successfully used to create foldamers with predictable and stable helical and sheet-like structures. The size and stereochemistry of the cyclic constraint play a crucial role in determining the resulting secondary structure. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to form a 12-helix, a novel secondary structure not observed in natural peptides.

The design process also considers the interplay of non-covalent interactions, such as hydrogen bonding, solvophobic effects, and aromatic stacking, which further stabilize the folded conformation. The sequence of different monomeric units within the foldamer chain can also be programmed to direct the formation of more complex tertiary structures. The ultimate goal is to create synthetic molecules with tailored shapes and functionalities, opening avenues for applications in materials science, catalysis, and medicine.

N-Fmoc-2-(1-aminocycloheptyl)acetic Acid as a Monomeric Module for Defined Three-Dimensional Structures

At present, there is a notable lack of specific studies in the scientific literature detailing the use of N-Fmoc-2-(1-aminocycloheptyl)acetic acid as a monomeric module for creating defined three-dimensional structures in foldamers. While research on foldamers incorporating cyclic amino acids with smaller rings, such as cyclopentane and cyclohexane, is well-documented, the influence of the larger cycloheptyl ring on peptide and foldamer conformation remains an area that is not extensively explored.

Further research, including the synthesis of oligomers of 2-(1-aminocycloheptyl)acetic acid and their detailed conformational analysis using techniques such as NMR spectroscopy and X-ray crystallography, is necessary to elucidate the specific structural propensities of this monomer. Such studies would be invaluable in expanding the toolbox of building blocks available for the rational design of novel foldamer architectures.

Investigation of Self-Assembly and Supramolecular Chemistry of Foldamers Containing the Compound

Similar to the lack of information on its role in defining three-dimensional structures, there is no specific research available on the self-assembly and supramolecular chemistry of foldamers containing N-Fmoc-2-(1-aminocycloheptyl)acetic acid. The ability of foldamers to self-assemble into higher-order structures is a key area of interest, with potential applications in the development of new biomaterials and nanomaterials.

The self-assembly of foldamers is driven by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The N-Fmoc protecting group, with its large aromatic fluorenyl moiety, is known to promote self-assembly through π-π stacking interactions. Therefore, it is plausible that oligomers of N-Fmoc-2-(1-aminocycloheptyl)acetic acid could exhibit interesting self-assembling properties.

Computational and Theoretical Studies on N Fmoc 2 1 Aminocycloheptyl Acetic Acid

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Landscapes

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and energetic properties of molecules. For N-Fmoc-2-(1-aminocycloheptyl)acetic acid, DFT calculations are crucial for elucidating its intrinsic conformational preferences and reactivity. These calculations typically involve functionals like B3LYP paired with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy.

Prediction of Conformational Preferences and Torsion Angles

The conformational landscape of N-Fmoc-2-(1-aminocycloheptyl)acetic acid is primarily dictated by the rotational freedom around its single bonds and the puckering of the cycloheptyl ring. DFT calculations can map the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated. The cycloheptyl moiety, being a flexible seven-membered ring, can adopt several conformations, such as the chair, boat, and twist-chair. The bulky Fmoc protecting group and the acetic acid side chain significantly influence the relative energies of these conformers.

While specific DFT studies on N-Fmoc-2-(1-aminocycloheptyl)acetic acid are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous cyclic amino acids, such as those based on cyclopentane. researchgate.netresearchgate.net For these related compounds, DFT has been successfully used to determine preferred backbone torsion angles and the impact of the cyclic constraint on peptide secondary structures. researchgate.netresearchgate.net A similar approach for the cycloheptyl derivative would involve systematic scans of the key dihedral angles to locate energy minima.

The predicted stable conformers would exhibit specific torsion angles that could be tabulated as follows. This data is essential for understanding how this amino acid might influence the secondary structure of a peptide chain.

Table 1: Hypothetical Torsion Angles for a Low-Energy Conformer of N-Fmoc-2-(1-aminocycloheptyl)acetic acid Predicted by DFT

| Torsion Angle | Definition | Predicted Value (degrees) |

| φ (phi) | C'-N-Cα-C' | - |

| ψ (psi) | N-Cα-C'-N | - |

| ω (omega) | Cα-C'-N-Cα | - |

| χ1 (chi1) | N-Cα-Cβ-Cγ | - |

Note: The values in this table are illustrative of the type of data generated by DFT calculations and are not based on published experimental or computational results for this specific molecule.

Analysis of Electronic Structure and Reactivity

DFT calculations also provide a wealth of information about the electronic properties of N-Fmoc-2-(1-aminocycloheptyl)acetic acid. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how it will interact with other molecules. For instance, the carboxylic acid group would be expected to be an electron-rich region, while the hydrogens on the amine group would be electron-poor. This information is vital for understanding potential non-covalent interactions that drive molecular recognition and binding.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While DFT provides a static picture of the molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net By simulating the atomic motions of N-Fmoc-2-(1-aminocycloheptyl)acetic acid in a solvent environment (typically water), MD can reveal how the molecule explores its conformational space and interacts with its surroundings.

These simulations rely on force fields, such as AMBER or GROMACS, which are collections of parameters that describe the potential energy of the system. researchgate.net An MD simulation would track the trajectory of each atom over nanoseconds or even microseconds, providing a detailed movie of the molecule's dynamics.

Analysis of these trajectories can reveal:

The relative populations of different cycloheptyl ring puckers.

The flexibility of the acetic acid side chain.

The formation and breaking of intramolecular hydrogen bonds.

The solvent-accessible surface area, which is important for understanding solubility and interactions with other molecules.

In Silico Design and Prediction of Peptidomimetic Properties

The unique structural constraints imposed by the cycloheptyl ring make N-Fmoc-2-(1-aminocycloheptyl)acetic acid an attractive building block for peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation.

In silico methods can be used to predict how the incorporation of this amino acid would affect the structure and properties of a peptide. man.poznan.pl By computationally building peptide models containing N-Fmoc-2-(1-aminocycloheptyl)acetic acid, researchers can:

Predict the resulting secondary structure (e.g., turns, helices).

Assess the conformational stability of the resulting peptide.

Model the interaction of the modified peptide with a biological target, such as a protein receptor, through molecular docking studies.

For example, the cycloheptyl group, being larger and more lipophilic than the side chains of many natural amino acids, could be used to probe specific hydrophobic pockets in a binding site. Computational docking could predict the binding affinity and orientation of such a peptidomimetic, guiding the design of more potent and selective therapeutic agents. The size of the cycloalkane ring has been shown to influence binding energies in related systems, suggesting that the seven-membered ring of this compound could offer unique binding properties compared to smaller cyclopentyl or cyclohexyl analogues. mdpi.com

Advanced Research Avenues and Future Perspectives

Development of Novel Synthetic Routes for Stereoisomers and Functionalized Derivatives

The development of stereoselective synthetic routes for 2-(1-aminocycloheptyl)acetic acid and its derivatives is a critical area of research. Access to enantiomerically pure forms of this amino acid is paramount for its application in chiral drug design and for studying stereospecific molecular interactions. While general methods for the synthesis of functionalized azaheterocycles and stereoselective synthesis of other cycloalkyl amino acid derivatives have been reported, specific, high-yielding, and stereocontrolled syntheses for the cycloheptyl analogue remain an active area of investigation.

Furthermore, the synthesis of functionalized derivatives of N-Fmoc-2-(1-aminocycloheptyl)acetic acid, where specific chemical groups are introduced onto the cycloheptyl ring, would significantly expand its utility. Such functionalization could be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to introduce specific functionalities for bioconjugation or to serve as pharmacophoric elements.

Table 1: Potential Functionalization Strategies

| Functional Group | Potential Application | Synthetic Approach |

|---|---|---|

| Hydroxyl (-OH) | Improved solubility, hydrogen bonding interactions | Oxidative ring opening/closing |

| Amino (-NH2) | Bioconjugation, salt bridge formation | Reductive amination |

| Carboxyl (-COOH) | Enhanced polarity, metal chelation | Oxidation of primary alcohols |

Exploration in the Context of Macrocyclic Peptides and Constrained Systems

The incorporation of N-Fmoc-2-(1-aminocycloheptyl)acetic acid into peptides is a promising strategy for creating macrocyclic and otherwise conformationally constrained systems. The cycloheptyl group restricts the rotational freedom of the peptide backbone, which can lead to peptides with enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.

Macrocyclization of peptides containing this amino acid can be achieved through various chemical strategies. The Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the straightforward assembly of the linear peptide precursor. Subsequent on-resin or in-solution cyclization can then be performed to yield the desired macrocyclic peptide. The conformational preferences of peptides containing the 2-(1-aminocycloheptyl)acetic acid residue are of significant interest, as understanding these preferences is crucial for the rational design of constrained peptides with specific secondary structures. wisc.edu

Integration with Advanced Combinatorial Library Synthesis for Discovery Research

Combinatorial chemistry is a powerful tool for the discovery of new drug leads. The integration of N-Fmoc-2-(1-aminocycloheptyl)acetic acid into combinatorial library synthesis would enable the generation of large and diverse collections of novel compounds. nih.gov These libraries could then be screened against various biological targets to identify hit compounds with desired activities.

The use of Fmoc-protected amino acids is well-established in combinatorial synthesis, particularly in the context of peptide and peptidomimetic libraries. The unique structural properties of the cycloheptyl moiety would introduce novel chemical space into these libraries, potentially leading to the discovery of compounds with unique biological profiles.

Potential for Investigating Enzyme Kinetics and Molecular Interactions

The conformationally constrained nature of peptides incorporating 2-(1-aminocycloheptyl)acetic acid makes them valuable tools for investigating enzyme kinetics and molecular interactions. By designing peptides that mimic the transition state of an enzymatic reaction or the binding epitope of a protein-protein interaction, researchers can gain insights into the underlying molecular mechanisms.

Peptides containing this cycloalkyl amino acid could be designed as specific enzyme inhibitors. nih.gov The rigidified backbone can lead to a higher binding affinity and selectivity for the target enzyme. Molecular docking and other computational modeling techniques can be employed to predict the binding modes of these peptides and to guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Q & A

Q. What are the optimal coupling conditions for incorporating N-Fmoc-2-(1-aminocycloheptyl)acetic acid into solid-phase peptide synthesis (SPPS)?

Methodological Answer: For SPPS, preactivate the amino acid using 4 equivalents relative to the resin-bound peptide and extend coupling times to 2 hours due to steric hindrance from the cycloheptyl group. Use coupling reagents like PyClocK in DMF for efficient activation. Double coupling is recommended for subsequent residues to ensure complete incorporation .

Q. How can acetic acid impurities be minimized during synthesis?

Methodological Answer: Acetic acid traces (from Fmoc deprotection or side reactions) can lead to chain termination. Purify the compound via reverse-phase HPLC or flash chromatography to reduce acetate content below 0.1%. Monitor purity using LC-MS and ensure anhydrous conditions during synthesis .

Q. What are the recommended storage conditions for this compound?

Methodological Answer: Store the lyophilized solid at -20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Solutions in DMF or DCM should be used within 24 hours to avoid degradation .

Q. Which analytical methods are suitable for characterizing purity and identity?

Methodological Answer:

Q. What safety precautions are necessary during handling?

Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can steric hindrance from the cycloheptyl group be mitigated during peptide elongation?

Methodological Answer:

Q. What role does this compound play in peptide stapling or macrocyclization?

Methodological Answer: The cycloheptyl group can serve as a hydrophobic staple in α-helical peptides. After incorporation, perform ring-closing metathesis (RCM) using Grubbs catalyst (1st generation) in dry DCE. Optimize RCM conditions by bubbling nitrogen through the solution to remove ethylene byproducts .

Q. How should researchers address contradictions in reported coupling efficiencies for bulky Fmoc-protected amino acids?

Methodological Answer: Systematically test variables:

Q. What advanced techniques validate the compound’s structural conformation in peptide backbones?

Methodological Answer:

- Circular Dichroism (CD): Confirm α-helix stabilization in peptides.

- X-ray Crystallography: Resolve 3D structure if crystalline derivatives are accessible.

- Molecular Dynamics Simulations: Model steric effects on peptide folding .

Q. How can impurity profiling detect side products during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。